molecular formula C29H29FN4O3S B11091976 3'-(4-ethoxyphenyl)-1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

3'-(4-ethoxyphenyl)-1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

Cat. No.: B11091976
M. Wt: 532.6 g/mol
InChI Key: RYUJBXXOUNQNEN-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a spirocyclic structure. Its systematic name is quite a mouthful, so let’s break it down:
    • The core structure consists of a spiro[indole-3,2’-[1,3]thiazolidine] scaffold.
    • The substituents include a 4-ethoxyphenyl group and a piperazin-1-ylmethyl group.
  • It’s worth noting that this compound’s intricate structure suggests potential biological activity.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember, this compound’s complexity invites further investigation, and its potential applications are intriguing

    Properties

    Molecular Formula

    C29H29FN4O3S

    Molecular Weight

    532.6 g/mol

    IUPAC Name

    3-(4-ethoxyphenyl)-1'-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

    InChI

    InChI=1S/C29H29FN4O3S/c1-2-37-24-13-11-23(12-14-24)34-27(35)19-38-29(34)25-5-3-4-6-26(25)33(28(29)36)20-31-15-17-32(18-16-31)22-9-7-21(30)8-10-22/h3-14H,2,15-20H2,1H3

    InChI Key

    RYUJBXXOUNQNEN-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C6=CC=C(C=C6)F

    Origin of Product

    United States

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